molecular formula C18H14ClN3O2 B11376982 N-(3-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11376982
M. Wt: 339.8 g/mol
InChI Key: WLLDPZWCUZWSSC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, and a dihydropyridazine ring. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3-chlorobenzoyl chloride with 4-methylphenylhydrazine to form an intermediate hydrazone This intermediate is then cyclized under acidic conditions to yield the dihydropyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-{[(4-methylphenyl)methyl]amino}acetamide
  • (3-chlorophenyl)(4-methylphenyl)methanamine

Uniqueness

N-(3-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its dihydropyridazine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H14ClN3O2/c1-12-5-7-15(8-6-12)22-10-9-16(23)17(21-22)18(24)20-14-4-2-3-13(19)11-14/h2-11H,1H3,(H,20,24)

InChI Key

WLLDPZWCUZWSSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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